REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4]O.[P:10]([O:17]CC)([O:14][CH2:15][CH3:16])[O:11][CH2:12][CH3:13]>CC1C=CC=CC=1C>[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][P:10](=[O:17])([O:14][CH2:15][CH3:16])[O:11][CH2:12][CH3:13]
|
Name
|
|
Quantity
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38.4 g
|
Type
|
reactant
|
Smiles
|
OC1=C(CO)C=CC=C1
|
Name
|
|
Quantity
|
62.8 g
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
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Name
|
|
Quantity
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80 mL
|
Type
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solvent
|
Smiles
|
CC=1C=CC=CC1C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
at 80° C., and the reaction
|
Type
|
CUSTOM
|
Details
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Then, the produced ethanol, o-xylene and unreacted triethyl phosphite were removed from the reaction by reduced-pressure distillation
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Type
|
CUSTOM
|
Details
|
to prepare 66 g of 2-diethylhydroxybenzylphosphonate at a yield of 90%
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(CP(OCC)(OCC)=O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |